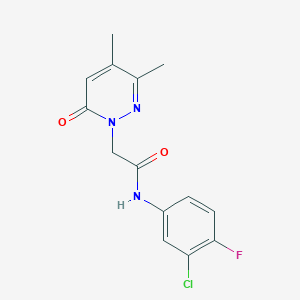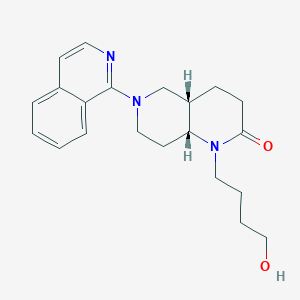
3-sec-butyl-5-(3,4-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-sec-butyl-5-(3,4-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as D609, is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit phosphatidylcholine-specific phospholipase C (PC-PLC). This molecule has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying cellular signaling pathways and lipid metabolism.
Mecanismo De Acción
3-sec-butyl-5-(3,4-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one works by inhibiting the activity of PC-PLC, an enzyme that plays a key role in the metabolism of phosphatidylcholine. By inhibiting PC-PLC, this compound disrupts cellular signaling pathways and alters lipid metabolism, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including:
1. Inhibition of cancer cell growth by inducing apoptosis and inhibiting angiogenesis.
2. Reduction of pro-inflammatory cytokine production and inhibition of NF-κB activation.
3. Protection against oxidative stress and reduction of amyloid beta peptide accumulation in neurodegenerative diseases.
4. Alteration of lipid metabolism and disruption of cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-sec-butyl-5-(3,4-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its specificity for PC-PLC inhibition. This allows researchers to study the effects of PC-PLC inhibition without affecting other cellular processes. However, one limitation of using this compound is its potential toxicity at high concentrations. Researchers must carefully titrate the concentration of this compound to avoid toxicity and ensure that the observed effects are specific to PC-PLC inhibition.
Direcciones Futuras
There are several future directions for research involving 3-sec-butyl-5-(3,4-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, including:
1. Further studies on the effects of this compound on cancer cell growth and angiogenesis.
2. Investigation of the potential use of this compound as a therapeutic agent for neurodegenerative diseases.
3. Exploration of the role of PC-PLC in lipid metabolism and signaling pathways.
4. Development of new inhibitors of PC-PLC based on the structure of this compound.
In conclusion, this compound is a valuable tool for studying cellular signaling pathways and lipid metabolism. Its specificity for PC-PLC inhibition makes it a useful tool for studying the effects of PC-PLC on a variety of biochemical and physiological processes. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop new inhibitors based on its structure.
Métodos De Síntesis
The synthesis of 3-sec-butyl-5-(3,4-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 3,4-dichlorobenzaldehyde with 2-thioxo-1,3-thiazolidin-4-one in the presence of sec-butylamine. This reaction yields this compound as a yellow crystalline solid with a purity of greater than 98%.
Aplicaciones Científicas De Investigación
3-sec-butyl-5-(3,4-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been used in a variety of scientific research applications, including studies on cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation studies have shown that this compound can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative disease research, this compound has been shown to protect against oxidative stress and reduce the accumulation of amyloid beta peptides.
Propiedades
IUPAC Name |
(5Z)-3-butan-2-yl-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NOS2/c1-3-8(2)17-13(18)12(20-14(17)19)7-9-4-5-10(15)11(16)6-9/h4-8H,3H2,1-2H3/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOXKKQAFSEVAI-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC2=CC(=C(C=C2)Cl)Cl)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C/C2=CC(=C(C=C2)Cl)Cl)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(butylthio)-6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5414627.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2,2,3,3-tetramethylcyclopropanecarboxamide](/img/structure/B5414638.png)
![N-cyclohexyl-N-[(cyclohexylamino)carbonyl]-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide](/img/structure/B5414653.png)

![N-1-naphthyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)butanamide](/img/structure/B5414669.png)
![3-phenyl-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5414676.png)
![(5-{1-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-1H-imidazol-2-yl}-2-furyl)methanol](/img/structure/B5414681.png)
![2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]quinoline](/img/structure/B5414688.png)
![5-{4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5414689.png)

![1-{1-[(5-methoxy-1H-indazol-3-yl)methyl]-4-phenyl-4-piperidinyl}ethanone](/img/structure/B5414701.png)
![2-[1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]acetamide](/img/structure/B5414710.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-3-(2-methyl-1H-imidazol-1-yl)butanamide](/img/structure/B5414715.png)